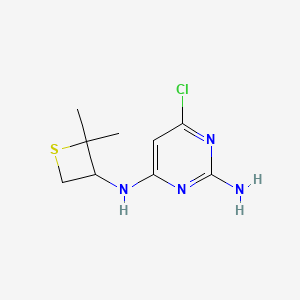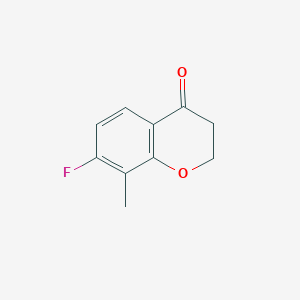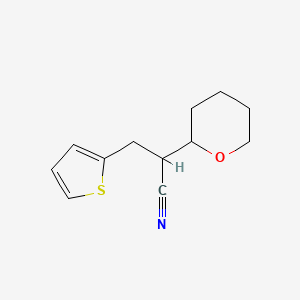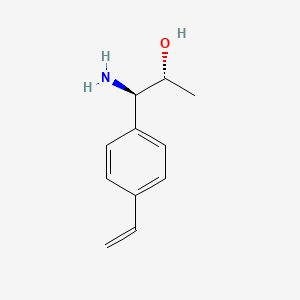![molecular formula C9H11F3N2O B13032420 (1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine CAS No. 1213960-29-2](/img/structure/B13032420.png)
(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine is a chiral compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(trifluoromethoxy)benzaldehyde.
Reductive Amination: The benzaldehyde is subjected to reductive amination with ®-1,2-diaminoethane under hydrogenation conditions using a suitable catalyst like palladium on carbon (Pd/C).
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired chiral amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of biocatalysts or metal catalysts in large-scale reactors ensures high enantiomeric purity and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine groups, forming corresponding imines or nitriles.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with catalysts such as Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of the trifluoromethoxy group.
Mécanisme D'action
The mechanism of action of (1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.
Comparaison Avec Des Composés Similaires
®-1-[3-(Trifluoromethyl)phenyl]ethanol: Another chiral compound with a trifluoromethyl group.
α-(Trifluoromethyl)styrene: A versatile synthetic intermediate for fluorinated compounds.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A thiourea derivative with significant applications in organocatalysis.
Uniqueness: (1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine is unique due to the presence of both a trifluoromethoxy group and a chiral amine moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
1213960-29-2 |
|---|---|
Formule moléculaire |
C9H11F3N2O |
Poids moléculaire |
220.19 g/mol |
Nom IUPAC |
(1R)-1-[4-(trifluoromethoxy)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,5,13-14H2/t8-/m0/s1 |
Clé InChI |
HSMPCGOCWQZZEB-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@H](CN)N)OC(F)(F)F |
SMILES canonique |
C1=CC(=CC=C1C(CN)N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13032361.png)

![8-(piperidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B13032368.png)






![Tert-butyl 2-but-3-ynyl-2,9-diazaspiro[5.5]undecane-9-carboxylate;oxalic acid](/img/structure/B13032411.png)



